REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:14]=[CH:13]C(C)=[C:11]([F:16])[CH:10]=1.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[Br:8][C:9]1[CH:14]=[CH:13][C:6]([CH:5]=[O:7])=[C:11]([F:16])[CH:10]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)F
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature around 0°
|
Type
|
CUSTOM
|
Details
|
the temperature below 5°
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice (300 g.)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×300 ml.)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.)
|
Type
|
CUSTOM
|
Details
|
After evaporation the crude diacetate
|
Type
|
ADDITION
|
Details
|
was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.)
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the product
|
Type
|
EXTRACTION
|
Details
|
was extracted into ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |